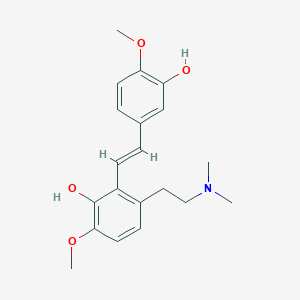
4-Cyclopropylthiophene-3-carbaldehyde
Vue d'ensemble
Description
4-Cyclopropylthiophene-3-carbaldehyde is a compound that can be associated with a variety of chemical reactions and has potential biological applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can be extrapolated to understand the properties and synthesis of similar thiophene carbaldehydes.
Synthesis Analysis
The synthesis of arylthiophene carbaldehydes can be achieved through Suzuki-Miyaura cross-coupling reactions, as demonstrated with the synthesis of various 4-arylthiophene-2-carbaldehyde compounds . Additionally, a general strategy for synthesizing arylthio cyclopropyl carbaldehydes involves a Brønsted acid-catalyzed arylthiol addition/ring contraction reaction sequence, which yields a wide panel of cyclopropyl carbaldehydes with high yields and broad substrate scope . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of thiophene carbaldehydes is characterized by the thiophene ring, which can be functionalized at various positions to yield different derivatives. The presence of a cyclopropyl group would likely influence the electronic properties of the thiophene ring due to its ring strain and electron-donating nature.
Chemical Reactions Analysis
Thiophene carbaldehydes can participate in various chemical reactions. For instance, cyclopropanecarbaldehydes can undergo nucleophilic ring opening with benzenethiols under organocatalysis , and similar reactivity might be expected for this compound. Additionally, cyclopropanecarbaldehydes can be used in Prins cyclization to construct complex cyclic structures , and in chlorochalcogenation reactions to afford chlorinated products with multiple stereocenters .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the thiophene and cyclopropyl moieties. Thiophene derivatives are known for their aromatic stability and potential electronic properties, which make them valuable in materials science and pharmaceutical chemistry. The cyclopropyl group adds steric bulk and ring strain, which can affect the compound's reactivity and physical properties such as boiling point, solubility, and stability.
Relevant Case Studies
Several case studies highlight the biological relevance of thiophene carbaldehydes. Arylthiophene-2-carbaldehydes have been screened for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, with some compounds showing promising activities . These findings suggest that this compound could also possess interesting biological properties, warranting further investigation.
Applications De Recherche Scientifique
Synthesis and Biological Applications
- Novel 4-arylthiophene-2-carbaldehyde compounds have been synthesized, showing promising antibacterial, antiurease, and nitric oxide scavenging activities. For instance, a derivative displayed significant antibacterial and NO scavenging properties (Ali et al., 2013).
Synthetic Methods
- Efficient and eco-friendly synthesis methods for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde have been developed, contributing to more sustainable chemical processes (Chen et al., 2014).
Photophysical Properties
- Novel fluorescent aryl-substituted thiophene derivatives have been synthesized, showing potential as functional materials for organic light-emitting diodes (OLEDs) due to their unique UV-Vis absorption and photoluminescent spectra (Xu & Yu, 2011).
Stereocontrolled Chemical Reactions
- Tetrahydrothiophene-3-carbaldehydes have been used in stereocontrolled coupling reactions, highlighting their versatility in synthesizing diverse chemical compounds with precise stereochemistry (Alcaide et al., 2008).
Optical Properties and Applications
- The optical properties of 2-functionally substituted thieno[3,2-c]quinolines and their derivatives have been studied, with findings indicating moderate to high fluorescence quantum yields and potential applications as invisible ink dyes (Bogza et al., 2018).
Propriétés
IUPAC Name |
4-cyclopropylthiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-3-7-4-10-5-8(7)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFOALMJRVKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)

![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)
![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)


![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)

![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)

![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)

![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)